Sanazole
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Overview
Description
- It acts as a hypoxic cell radiosensitizer , meaning it enhances the effects of radiation therapy specifically in hypoxic (low-oxygen) conditions.
- In mouse fibroblastomas, Sanazole increases radiation-induced apoptosis (programmed cell death) by promoting nuclear condensation, fragmentation, and activating caspase-3 .
- Its chemical structure is shown below: !this compound Chemical Structure
AK-2123: , is a chemical compound with the molecular formula .
Preparation Methods
- Synthetic routes for Sanazole are available, but specific details are not widely documented.
- Industrial production methods may involve modifications of existing synthetic pathways.
Chemical Reactions Analysis
- Sanazole likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions for these reactions remain to be fully elucidated.
- Major products formed during these reactions are not extensively reported.
Scientific Research Applications
Tumor Therapy Research: Sanazole’s radiosensitizing properties make it valuable for enhancing radiation therapy in cancer treatment.
Biological Studies: Researchers use this compound to investigate its effects on cellular processes and apoptosis.
Clinical Trials: Preliminary positive results have been observed when intratumorally infusing this compound in uterine cervix cancer radiotherapy.
Mechanism of Action
- Sanazole’s primary mechanism involves enhancing radiation-induced apoptosis.
- It likely interacts with molecular targets involved in DNA damage response pathways.
- Further studies are needed to fully understand its precise mode of action.
Comparison with Similar Compounds
- Sanazole’s uniqueness lies in its hypoxic cell-specific radiosensitization.
- Similar compounds include other radiosensitizers, but this compound’s specific profile sets it apart.
Properties
CAS No. |
104958-90-9 |
---|---|
Molecular Formula |
C7H11N5O4 |
Molecular Weight |
229.19 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C7H11N5O4/c1-16-3-2-8-6(13)4-11-5-9-7(10-11)12(14)15/h5H,2-4H2,1H3,(H,8,13) |
InChI Key |
YKDRHKCETNMLHL-UHFFFAOYSA-N |
SMILES |
COCCNC(=O)CN1C=NC(=N1)[N+](=O)[O-] |
Canonical SMILES |
COCCNC(=O)CN1C=NC(=N1)[N+](=O)[O-] |
Appearance |
Solid powder |
104958-90-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
32.9 [ug/mL] (The mean of the results at pH 7.4) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AK 2123 AK-2123 sanazole senazole technetium-99m-cyclam AK 2123 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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